Lipophilicity Gain (ΔXLogP3 = +0.7, +41%) of Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate Over the Non-Brominated Parent Compound
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate exhibits a computed XLogP3 of 2.4, compared to XLogP3 = 1.7 for the non-brominated parent Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, yielding a ΔXLogP3 of +0.7 (a 41% increase in computed lipophilicity) [1][2]. Both values were computed using the identical XLogP3 3.0 algorithm within PubChem, ensuring direct comparability. The topological polar surface area (TPSA = 35.5 Ų) and hydrogen bond donor/acceptor counts are identical between the two compounds, isolating the lipophilicity difference solely to bromine substitution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem CID 131386287) |
| Comparator Or Baseline | Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: XLogP3 = 1.7 (PubChem CID 46781298) |
| Quantified Difference | ΔXLogP3 = +0.7 (+41%) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 (target) and 2024.11.20 (comparator) |
Why This Matters
An XLogP3 shift of +0.7 units translates to an approximately 5-fold increase in predicted octanol-water partition coefficient, directly impacting membrane permeability, CNS penetration potential (optimal CNS drug range: XLogP 2–5), and chromatographic retention behavior in purification workflows.
- [1] PubChem Compound Summary CID 131386287. Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate. National Center for Biotechnology Information. XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/131386287 View Source
- [2] PubChem Compound Summary CID 46781298. Methyl 2,3-dihydro-5-benzofuranacetate. National Center for Biotechnology Information. XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/46781298 View Source
